An In-depth Technical Guide to 7-Methyl-2-(methylthio)benzo[d]thiazole: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 7-Methyl-2-(methylthio)benzo[d]thiazole: Properties, Synthesis, and Therapeutic Potential
Forward
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] This guide focuses on a specific, yet under-documented derivative, 7-Methyl-2-(methylthio)benzo[d]thiazole (CAS 2942-20-3). Due to the limited availability of direct experimental data for this particular compound, this document will adopt a dual-pronged approach. Firstly, it will provide a comprehensive analysis of the well-characterized parent compound, 2-(methylthio)benzo[d]thiazole, as a foundational model. Secondly, it will extrapolate the anticipated properties and potential significance of the 7-methyl derivative, grounded in established principles of medicinal chemistry and structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this class of molecules.
The Benzothiazole Core: A Privileged Scaffold in Drug Discovery
Benzothiazole is a bicyclic heterocyclic compound resulting from the fusion of a benzene ring and a thiazole ring.[1] This structural motif is present in a variety of pharmacologically active agents, demonstrating a broad spectrum of therapeutic applications including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3][4] The versatility of the benzothiazole ring, with its multiple sites for substitution (positions 2, 4, 5, 6, and 7), allows for the fine-tuning of physicochemical properties and biological targets.[5]
The 2-substituted benzothiazoles, in particular, have garnered significant attention in drug discovery.[4] The introduction of a methylthio (-SCH3) group at the 2-position, as seen in our compound of interest, is a common strategy to modulate the electronic and steric properties of the molecule, influencing its interaction with biological targets.
Physicochemical Properties: A Comparative Analysis
While specific experimental data for 7-Methyl-2-(methylthio)benzo[d]thiazole is scarce, we can infer its likely properties by examining its parent compound, 2-(methylthio)benzo[d]thiazole (CAS 615-22-5).
| Property | 2-(methylthio)benzo[d]thiazole | 7-Methyl-2-(methylthio)benzo[d]thiazole (Predicted) |
| CAS Number | 615-22-5 | 2942-20-3 |
| Molecular Formula | C8H7NS2[6] | C9H9NS2 |
| Molecular Weight | 181.28 g/mol [7] | 195.31 g/mol |
| Appearance | White to light yellow crystalline powder[8] | Likely a solid at room temperature |
| Melting Point | 43-48 °C[7][8] | Expected to be slightly higher due to increased molecular weight and potentially altered crystal packing |
| Boiling Point | 177 °C at 22 mmHg[8] | Expected to be slightly higher |
| Solubility | Moderately soluble in organic solvents, less soluble in water. | Similar solubility profile, with a potential slight increase in lipophilicity due to the methyl group. |
The Influence of the 7-Methyl Group:
The introduction of a methyl group at the 7-position of the benzothiazole ring is expected to have several predictable effects:
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Increased Lipophilicity: The non-polar methyl group will increase the molecule's affinity for lipid environments, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
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Steric Hindrance: The 7-methyl group is adjacent to the fused benzene ring and may introduce steric bulk that could influence the molecule's ability to bind to certain biological targets. This could lead to altered selectivity or potency compared to the unsubstituted parent compound.
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Electronic Effects: The methyl group is a weak electron-donating group through induction. This could subtly alter the electron density of the benzothiazole ring system, potentially affecting its reactivity and interactions with electron-deficient biological macromolecules.
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Metabolic Stability: The methyl group could serve as a site for oxidative metabolism by cytochrome P450 enzymes. This could influence the compound's pharmacokinetic profile.
Synthesis and Reactivity
The synthesis of 2-substituted benzothiazoles is well-established in the literature.[2][9] A common and efficient method is the condensation of a 2-aminothiophenol with a suitable electrophile.[2]
Proposed Synthesis of 7-Methyl-2-(methylthio)benzo[d]thiazole:
A plausible synthetic route would involve a two-step process starting from 2-amino-6-methylbenzenethiol:
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Formation of the 2-mercaptobenzothiazole intermediate: Cyclization of 2-amino-6-methylbenzenethiol. This can be achieved through various methods, including reaction with carbon disulfide.
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S-Methylation: The resulting 7-methyl-2-mercaptobenzothiazole can then be S-methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
Experimental Protocol: General Procedure for the S-Methylation of a 2-Mercaptobenzothiazole
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate and scale of the reaction. Appropriate safety precautions must be taken.
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Dissolution: Dissolve one equivalent of the 2-mercaptobenzothiazole derivative in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
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Basification: Add 1.1 to 1.5 equivalents of a suitable base (e.g., potassium carbonate, sodium hydride) to the solution at room temperature and stir for 15-30 minutes to form the thiolate anion.
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Methylation: Slowly add 1.1 to 1.2 equivalents of the methylating agent (e.g., methyl iodide) to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature.
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Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications in Drug Development
The benzothiazole scaffold is a versatile pharmacophore with a wide range of biological activities.[1][2] Derivatives have shown promise as:
-
Anticancer Agents: Many benzothiazole derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of protein kinases and induction of apoptosis.[10][11]
-
Antimicrobial Agents: The benzothiazole nucleus is a key component of compounds with significant antibacterial and antifungal properties.[3]
-
Anti-inflammatory Agents: Several benzothiazole derivatives have demonstrated potent anti-inflammatory effects.
-
Neuroprotective Agents: The benzothiazole structure is found in drugs targeting central nervous system disorders.
The specific biological activity of 7-Methyl-2-(methylthio)benzo[d]thiazole has not been reported. However, based on the known activities of related compounds, it is a candidate for screening in various therapeutic areas. The 7-methyl substituent could play a crucial role in modulating the potency and selectivity of the molecule for its biological target.
Spectral Properties (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzothiazole ring, a singlet for the S-methyl group (likely around 2.5-3.0 ppm), and a singlet for the 7-methyl group (likely around 2.3-2.6 ppm). The coupling patterns of the aromatic protons would be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms in the molecule, including the two methyl carbons and the carbons of the bicyclic ring system.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (195.31 g/mol ). Fragmentation patterns would likely involve cleavage of the methylthio group and fragmentation of the benzothiazole ring.
Safety and Handling
Specific toxicity data for 7-Methyl-2-(methylthio)benzo[d]thiazole is not available. However, for the parent compound, 2-(methylthio)benzothiazole, some safety data sheets indicate it may cause skin and eye irritation.[7] As with any research chemical with incomplete toxicological data, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.
Conclusion and Future Directions
7-Methyl-2-(methylthio)benzo[d]thiazole represents an intriguing yet underexplored member of the pharmacologically significant benzothiazole family. While a lack of direct experimental data necessitates a predictive approach to understanding its properties, the extensive literature on related compounds provides a solid foundation for future research.
This guide has outlined its likely physicochemical properties, a plausible synthetic route, and its potential as a scaffold for drug discovery. The key to unlocking its therapeutic potential lies in its synthesis and subsequent biological evaluation. Future research should focus on:
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Efficient Synthesis and Characterization: Developing and optimizing a synthetic route to produce sufficient quantities of the compound for thorough characterization and biological screening.
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Broad Biological Screening: Evaluating the compound's activity against a diverse range of biological targets, including cancer cell lines, microbial strains, and key enzymes involved in inflammation and neurodegeneration.
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Structure-Activity Relationship Studies: Synthesizing and testing a series of analogues with variations at the 7-position and on the 2-methylthio group to establish clear SARs and identify lead compounds with improved potency and selectivity.
By systematically exploring the properties and biological activities of 7-Methyl-2-(methylthio)benzo[d]thiazole, the scientific community can further expand the therapeutic landscape of this privileged heterocyclic scaffold.
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